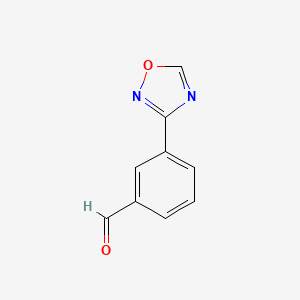

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

説明

Significance of Oxadiazole Heterocycles in Contemporary Chemical Research

Oxadiazole heterocycles are five-membered rings containing one oxygen atom and two nitrogen atoms. rjptonline.orgrsc.org This structural motif is a prominent feature in a wide array of pharmaceutical agents and functional materials. hxchem.netjk-sci.com In medicinal chemistry, the oxadiazole ring is often employed as a bioisostere for amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity. nih.gov This substitution can enhance a drug's metabolic stability and pharmacokinetic profile. guidechem.com

The diverse biological activities associated with oxadiazole derivatives are extensive, encompassing anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. rjptonline.orgrsc.orglookchem.com For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown potent anti-inflammatory and analgesic effects with reduced ulcerogenic potential compared to standard drugs. lookchem.com Furthermore, the unique electronic properties of the oxadiazole ring contribute to the biological activity of its derivatives. Their structural diversity and wide range of pharmacological activities have made them a significant scaffold in the exploration of new bioactive agents. hxchem.netjk-sci.com

Overview of 1,2,4-Oxadiazole (B8745197) Isomers and Their Chemical Context

Oxadiazoles (B1248032) exist in four isomeric forms, distinguished by the relative positions of the nitrogen atoms in the ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. rsc.orgnih.gov Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their stability and prevalence in a large number of drug-like molecules. nih.gov The 1,2,3-isomer is generally unstable and tends to undergo ring-opening. nih.gov

The 1,2,4-oxadiazole ring is an aromatic system with distinct chemical properties. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a common focus, with many synthetic routes developed. A prevalent method involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. hxchem.net Another established route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. hxchem.net The reactivity of the 1,2,4-oxadiazole ring includes thermal and photochemical rearrangements, as well as nucleophilic aromatic substitutions. hxchem.net The specific arrangement of heteroatoms in the 1,2,4-oxadiazole isomer results in different hydrogen bond acceptor and donor strengths compared to its 1,3,4-isomer, leading to significant variations in their physical and pharmaceutical properties. nih.gov

| Isomer | Key Characteristics |

| 1,2,3-Oxadiazole | Generally unstable, prone to ring-opening to form a diazoketone tautomer. nih.gov |

| 1,2,4-Oxadiazole | Stable and widely found in pharmaceuticals; can be synthesized from amidoximes. nih.govhxchem.net |

| 1,2,5-Oxadiazole | Also known as furazan, it is a stable isomer found in various drugs. nih.gov |

| 1,3,4-Oxadiazole | A well-studied isomer with significant biological activities. rsc.org |

Structural Features and Research Focus on 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

This compound is a specific derivative belonging to the 1,2,4-oxadiazole class. Its structure, confirmed by its entry in the PubChem database (CID 25219229), consists of a benzaldehyde (B42025) molecule where the aldehyde group is at the meta-position (position 3) relative to a 1,2,4-oxadiazole ring attached at its C3 position. nih.gov The molecular formula for this compound is C9H6N2O2. nih.gov

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural components suggest areas of research interest. The presence of both a reactive aldehyde group and a biologically significant oxadiazole ring makes it a valuable intermediate in organic synthesis. The aldehyde functionality can undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or use in the formation of imines and other condensation products.

The synthesis of such a molecule would likely follow established protocols for 1,2,4-oxadiazole formation. One plausible route involves the reaction of 3-cyanobenzaldehyde (B1676564) to form the corresponding amidoxime, which is then cyclized with a suitable reagent to form the oxadiazole ring. The synthesis of the isomeric 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has been reported and involves the protection of the aldehyde group, conversion of the nitrile to an amidoxime, followed by acylation and cyclization. lookchem.com A similar strategy would be applicable for the synthesis of the 3-substituted isomer.

Crystallographic and spectroscopic data for the closely related 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde show a planar molecular geometry due to conjugation between the benzene (B151609) ring and the oxadiazole ring. It is expected that this compound would exhibit similar planarity. Predicted Nuclear Magnetic Resonance (NMR) spectral features would include a characteristic aldehyde proton signal between δ 9.5–10.0 ppm and aromatic proton signals in the range of δ 7.5–8.5 ppm.

Structure

3D Structure

特性

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIJMMDARKDYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649208 | |

| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-74-6 | |

| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 1,2,4 Oxadiazol 3 Yl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(1,2,4-oxadiazol-3-yl)benzaldehyde derivatives. Through the analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra, the chemical environment of each nucleus can be mapped, providing unequivocal evidence for the compound's constitution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a typical this compound structure, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.9-10.1 ppm. rsc.orgrsc.org The protons on the benzaldehyde (B42025) ring exhibit complex splitting patterns in the aromatic region (δ 7.5-8.5 ppm). rsc.org For instance, in a related derivative, the aromatic protons appear as multiplets and doublets between δ 7.17 and 8.06 ppm. nih.gov The specific substitution on the 1,2,4-oxadiazole (B8745197) ring will also influence the spectrum; for example, a methyl group on the oxadiazole would likely appear as a singlet around δ 2.67 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and characteristically appears at δ 190-193 ppm. rsc.orgrsc.org The carbon atoms of the benzene (B151609) ring typically resonate in the δ 120-140 ppm range, with the carbon attached to the oxadiazole ring and the carbon of the aldehyde group showing distinct shifts. rsc.orgnih.gov The carbons within the 1,2,4-oxadiazole ring itself are observed further downfield, often in the range of δ 160-170 ppm. nih.gov

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful technique due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus. walisongo.ac.id The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. For example, a fluorine atom on the phenyl ring of a benzaldehyde derivative has been observed at δ -63.2 ppm. rsc.org In other fluorinated aromatic systems, signals can appear between δ -104 and -116 ppm. walisongo.ac.id The presence of ¹³C-¹⁹F coupling can also be observed in the ¹³C NMR spectrum, appearing as doublets, which provides further confirmation of the structure. walisongo.ac.id

Interactive Table: Representative NMR Data for Benzaldehyde and Oxadiazole Derivatives Select a nucleus from the dropdown to view typical chemical shift ranges.

| Proton Type | Typical Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | rsc.orgrsc.org |

| Aromatic (Ar-H) | 7.1 - 8.2 | rsc.orgnih.gov |

| Oxadiazole Ring Substituent (e.g., -CH₂) | ~5.4 | nih.gov |

Mass Spectrometry (MS and HREI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Electron Impact Mass Spectrometry (HREI-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The electron impact (EI) mass spectrum reveals characteristic fragmentation patterns that serve as a structural fingerprint. For related 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] hydrazone derivatives, fragmentation is initiated by cleavage of the N-N bond, followed by a McLafferty rearrangement. researchgate.net A key fragmentation pathway involves the cleavage of the oxadiazole ring at the 1,5 and 3,4 bonds. researchgate.netresearchgate.net This can lead to the formation of characteristic fragments, such as those corresponding to the substituted benzonitrile (B105546) cation and other ions derived from the breakdown of the heterocyclic ring. researchgate.net For instance, in the mass spectrum of a fluorinated oxadiazole derivative, the molecular ion peak (M⁺) was observed as the base peak, confirming the stability of the molecule under electron impact. nih.gov High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of various oxadiazole derivatives with high precision. beilstein-journals.org

Interactive Table: Common Fragments in Mass Spectrometry of Oxadiazole Derivatives Hover over a fragment type to see a general description.

| Fragment Type | Description | Reference |

|---|---|---|

| Molecular Ion (M⁺) The intact molecule with one electron removed. Its m/z value gives the molecular weight. | Confirms the molecular weight of the compound. | nih.govresearchgate.net |

| Oxadiazole Ring Cleavage Breakdown of the heterocyclic ring, often at the C-O and N-N bonds, leading to characteristic smaller ions. | Cleavage of bonds 1,5 and 3,4 is a common pattern. | researchgate.netresearchgate.net |

| [Ar-CN]⁺ Formation of a substituted benzonitrile cation resulting from fragmentation of the side chain and ring system. | Results from rearrangement and loss of other fragments. | researchgate.net |

| [M-CO]⁺ Loss of a neutral carbon monoxide molecule from the aldehyde group. | A common fragmentation for aromatic aldehydes. | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum provides clear evidence for the key structural components.

The most prominent absorption band is the C=O stretching vibration of the aldehyde group, which typically appears around 1700-1712 cm⁻¹. docbrown.inforesearchgate.net The aromatic nature of the benzaldehyde ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ (typically 3000-3080 cm⁻¹) and C=C stretching vibrations within the ring at 1440-1625 cm⁻¹. docbrown.inforesearchgate.net The aldehyde C-H bond itself shows characteristic stretching absorptions in the 2650-2880 cm⁻¹ region. docbrown.info The presence of the 1,2,4-oxadiazole ring is indicated by characteristic C=N stretching vibrations, often seen around 1590-1680 cm⁻¹, and C-O-C stretching bands in the 1000-1200 cm⁻¹ region. nih.gov The disappearance of certain reactant bands, such as the N-H and O-H stretches of an amidoxime (B1450833) precursor, and the appearance of these characteristic oxadiazole and aldehyde bands confirm the successful synthesis of the target structure.

Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1700 - 1712 | docbrown.inforesearchgate.net |

| Aldehyde (C-H) | Stretch | 2650 - 2880 | docbrown.info |

| Aromatic (C-H) | Stretch | 3000 - 3080 | docbrown.inforesearchgate.net |

| Aromatic (C=C) | Stretch | 1440 - 1625 | docbrown.info |

| Oxadiazole (C=N) | Stretch | 1590 - 1681 | nih.govsemanticscholar.org |

| Oxadiazole (C-O-C) | Stretch | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. For this compound and its derivatives, the spectrum is dominated by absorptions arising from the conjugated system formed by the benzene ring, the aldehyde group, and the oxadiazole heterocycle.

Typically, benzaldehyde exhibits a strong absorption band (λmax) around 248-252 nm, which is attributed to the π → π* electronic transition of the aromatic ring conjugated with the carbonyl group. researchgate.netsci-hub.se A weaker band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, can be observed at longer wavelengths, around 280-330 nm. researchgate.netsci-hub.se The presence of the oxadiazole ring and other substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima. Studies on related derivatives containing oxadiazole rings show absorption maxima in the range of 355-495 nm, indicating extensive conjugation and the potential for color. globalresearchonline.net The solvent polarity can also influence the position of the λmax, a phenomenon known as solvatochromism. globalresearchonline.net

Data Table: Electronic Transitions in Benzaldehyde Derivatives

| Transition | Wavelength Range (λmax) | Description | Reference |

|---|---|---|---|

| π → π* | 248 - 252 nm | High-energy transition in the conjugated π-system of the aromatic ring and C=O group. | researchgate.netsci-hub.se |

| n → π* | 280 - 330 nm | Low-energy transition of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital. | researchgate.netsci-hub.se |

| Extended Conjugation | 355 - 495 nm | In highly conjugated oxadiazole derivatives, transitions can be shifted to longer wavelengths. | globalresearchonline.net |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a 1,2,4-oxadiazole derivative, XRD analysis confirmed that the benzene ring is nearly coplanar with the oxadiazole ring, with a small dihedral angle between them. scienceopen.com Such studies provide exact measurements; for instance, the torsion angle between a benzene ring and an attached 1,2,4-oxadiazole ring was found to be -13.6(2)°. scienceopen.com XRD also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules arrange themselves in the crystal. In one case, intermolecular O-H···O hydrogen bonds led to the formation of dimeric structures that stacked along a crystallographic axis. scienceopen.com The structure of a complex oxadiazole derivative was definitively confirmed by single-crystal X-ray diffraction, solidifying the assignments made by other spectroscopic methods. nih.gov

Data Table: Information Obtained from XRD Analysis

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Confirms the molecular connectivity and geometry. | scienceopen.com |

| Torsion Angles | The dihedral angle between four consecutively bonded atoms. | Defines the molecular conformation (e.g., planarity, twists). | scienceopen.com |

| Crystal System & Space Group | Describes the symmetry and repeating unit of the crystal lattice. | Characterizes the solid-state packing. | scienceopen.com |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and π-stacking. | Explains the stability and properties of the crystalline solid. | scienceopen.com |

Computational and Theoretical Investigations of 3 1,2,4 Oxadiazol 3 Yl Benzaldehyde and Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules.

For analogs of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde, various QSAR studies have been successfully applied to predict a range of biological properties. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been employed. 2D-QSAR models, such as those built using Multiple Linear Regression (MLR), utilize descriptors calculated from the 2D structure, including electrotopological state (E-state) indices, topological parameters, and rotatable bond counts. benthamdirect.comherts.ac.uknih.gov For instance, QSAR studies on 1,3,4-oxadiazole (B1194373) derivatives as potential telomerase inhibitors have utilized E-state and extended topochemical atom (ETA) descriptors to build robust models. benthamdirect.comherts.ac.uk These descriptors encode information about the electronic and topological attributes of the molecule that contribute to its inhibitory activity. benthamdirect.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the molecules. mdpi.com These studies have been instrumental in optimizing oxadiazole derivatives as anticancer agents and enzyme inhibitors. mdpi.comresearchgate.net For example, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives with anticancer activity highlighted the specific steric and electrostatic properties required for enhanced potency. researchgate.net Similarly, docking-based CoMFA and CoMSIA models for 1,3,4-oxadiazol-2-one derivatives identified that electronegative moieties around the oxadiazole ring are crucial for inhibiting fatty acid amide hydrolase (FAAH). mdpi.com

| Oxadiazole Class | Biological Activity | QSAR Method | Key Descriptors/Fields | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Telomerase Inhibition | MLR | Electrotopological state (E-state), Extended Topochemical Atom (ETA) | benthamdirect.comherts.ac.uk |

| 1,2,4-Oxadiazole | Anticancer | CoMFA, CoMSIA | Steric, Electrostatic | researchgate.net |

| 1,2,4-Oxadiazole | Sortase A Inhibition | kNN-MFA | Not specified | nih.gov |

| 1,3,4-Oxadiazol-2-one | FAAH Inhibition | CoMFA, CoMSIA | Steric, Electrostatic, H-bond donor/acceptor | mdpi.com |

| Oxadiazole-ligated pyrrole | Anti-tubercular | MLR, kNN-MFA | chiV3Cluster, XKAverage, T_O_O_5, Rotatable Bond Count | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is essential for understanding the binding mode of potential drugs and for structure-based drug design. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction.

Numerous studies have utilized docking and MD simulations to investigate how oxadiazole analogs, similar in structure to this compound, interact with various biological targets. These studies reveal the specific amino acid residues involved in binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of 1,3,4-oxadiazole derivatives as cyclooxygenase-2 (COX-2) inhibitors showed key interactions with residues ARG120 and TYR355. researchgate.netbenthamdirect.com MD simulations further confirmed the stability of these complexes. researchgate.netbenthamdirect.com

In the context of cancer therapy, oxadiazole derivatives have been docked into the active sites of various kinases and receptors. Docking of 1,3,4-oxadiazole analogs into the VEGFR-2 tyrosine kinase domain revealed binding energies ranging from -45.01 to -48.89 kJ/mol, suggesting potent inhibitory activity. mdpi.com Similarly, docking of 1,3,4-oxadiazoles into the EGFR tyrosine kinase domain showed that the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with the backbone of Met769. semanticscholar.org For 1,2,4-oxadiazole analogs, docking into the farnesoid X receptor (FXR) showed that the oxadiazole ring engages in π-π stacking with His451 and water-mediated hydrogen bonds. nih.gov

| Oxadiazole Analog Class | Target Protein | Key Interacting Residues | Binding Score / Energy | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | COX-2 | ARG120, TYR355 | Not specified | researchgate.netbenthamdirect.com |

| 1,3,4-Oxadiazole | VEGFR-2 | Not specified | -48.89 kJ/mol (for compound 7j) | mdpi.com |

| 1,2,4-Oxadiazole | Farnesoid X Receptor (FXR) | His451, Tyr365 | Not specified | nih.gov |

| 1,3,4-Oxadiazole | EGFR Tyrosine Kinase | Met769 | -7.89 kcal/mol (for compound IIe) | semanticscholar.org |

| 1,3,4-Oxadiazole | Acetylcholinesterase (AChE) | Trp-86, Tyr-341 | -14.917 (for compound 16) | semanticscholar.org |

| 1,3,4-Oxadiazole | Carbonic Anhydrase II (CA-II) | Thr199, Thr200, Gln92 | IC50 = 12.1 µM (for compound 4a) | nih.gov |

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can compute various properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and global reactivity descriptors (e.g., chemical hardness, ionization potential).

For oxadiazole isomers, DFT studies have shown that the 1,3,4-oxadiazole ring has a relatively low electron density at its carbon atoms, making electrophilic attacks on these positions difficult. nahrainuniv.edu.iq The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap implies higher stability. mdpi.com DFT calculations on a series of 1,3,4-oxadiazole derivatives designed as VEGFR-2 inhibitors were used to determine their stability and reactivity, helping to select the most promising candidates for further studies. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra and investigate excited-state properties. nih.gov MEP maps are also valuable as they visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions and reactivity. nih.gov For example, TD-DFT studies on antifungal 1,3,4-oxadiazole analogs helped to elucidate their electronic properties and potential interaction sites through MEP analysis. nih.gov

| Parameter | Significance | Example Finding | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A larger gap suggests higher stability. | Used to identify the most stable and reactive 1,3,4-oxadiazole derivatives for VEGFR-2 inhibition. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. | Used to study the surface of antifungal 1,3,4-oxadiazole derivatives to find linkages between donors and acceptors. | nih.gov |

| Global Reactivity Descriptors | Includes chemical hardness, softness, and ionization potential to quantify reactivity. | Calculated for 1,3,4-oxadiazole derivatives to predict their reactivity potential. | mdpi.com |

| Nonlinear Optical (NLO) Properties | Calculates hyperpolarizability to assess potential for use in optical materials. | A 1,3,4-oxadiazole derivative was identified as a potential candidate for NLO materials. | bohrium.com |

Non-Covalent Interactions (NCIs) Analysis for Intermolecular Forces

Non-covalent interactions (NCIs) are the dominant forces in supramolecular chemistry and are critical for understanding ligand-receptor binding, crystal packing, and other molecular recognition processes. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. Advanced computational methods like Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are used to visualize and quantify these forces.

Studies specifically investigating NCIs in oxadiazole systems have provided significant insights. A combined experimental and theoretical study on N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moieties used DFT calculations and NCI analysis to confirm the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π stacking interactions in their crystal structures. mdpi.comnih.gov The NCI analysis technique generates 3D plots that visualize the regions of space involved in these weak interactions. mdpi.comresearchgate.net

These π-stacking interactions are believed to be significant in biological contexts. For example, the binding of Ataluren, a drug containing a 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid structure, to its target mRNA is suggested to involve π-stacking. mdpi.com Hirshfeld surface analysis is another powerful tool that maps intermolecular contacts in a crystal, allowing for the quantification of different types of interactions. mdpi.commdpi.com This method, applied to oxadiazole analogs, has helped to distinguish the characteristic intermolecular forces, including π-hole interactions involving the oxadiazole ring and other aromatic systems, which dictate the formation of specific crystal polymorphs. nih.govmdpi.com

Applications in Medicinal Chemistry and Pharmacology of 1,2,4 Oxadiazole Benzaldehyde Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated considerable promise as anticancer agents, with research highlighting their cytotoxicity against a range of human cancer cell lines. nih.govnih.gov The exploration of these compounds was significantly spurred by the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as potent inducers of apoptosis. nih.govencyclopedia.pub

Evaluation Against Various Cancer Cell Lines (e.g., breast, prostate, colon, colorectal)

A substantial body of research has evaluated the in vitro anticancer activity of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. These studies consistently demonstrate the potent cytotoxic effects of these compounds.

For instance, a series of 1,2,4-oxadiazole-isoxazole linked quinazoline (B50416) derivatives were tested against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. nih.gov Compounds 13a and 13b from this series emerged as the most active, with 13a showing a particularly low IC₅₀ value of 0.011 µM against the DU-145 prostate cancer cell line. nih.gov Similarly, newly synthesized 1,2,4-oxadiazole linked imidazopyrazine derivatives (10b , 10c , 10d , 10f , and 10i ) exhibited significant cytotoxic activity against breast (MCF-7), lung (A-549), and melanoma (A375) cell lines, with some compounds showing greater potency than the reference drug Adriamycin. researchgate.net

Another study focused on 1,2,4-oxadiazole derivatives linked with benzimidazole, which showed promising activity against MCF-7, A549, and A375 cancer cell lines, with IC₅₀ values in the micromolar to sub-micromolar range. nih.gov Furthermore, derivatives combining 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) moieties have been evaluated against MCF-7, A549, and MDA-MB-231 cells, with one compound displaying a potent IC₅₀ value of 0.34 ± 0.025 µM on MCF-7 cells. nih.gov Research on 1,2,4-oxadiazole-benzothiazole derivatives identified a compound that was equipotent to 5-fluorouracil (B62378) against the colon cancer cell line CaCo-2 (IC₅₀ = 4.96 µM) and another that showed similar potency against the colorectal cancer cell line DLD1 (IC₅₀ = 0.35 µM). researchgate.net

| Compound/Series | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-isoxazole quinazoline derivative (13a) | DU-145 | Prostate | 0.011 | nih.gov |

| 1,2,4-Oxadiazole-isoxazole quinazoline derivative (13a) | MCF-7 | Breast | 0.056 | nih.gov |

| 1,2,4-Oxadiazole-isoxazole quinazoline derivative (13b) | MCF-7 | Breast | 0.021 | nih.gov |

| 1,2,4-Oxadiazole linked imidazopyrazine (10b) | MCF-7 | Breast | 0.68 ± 0.03 | researchgate.net |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivative (33) | MCF-7 | Breast | 0.34 ± 0.025 | nih.gov |

| 1,2,4-Oxadiazole-benzothiazole derivative | DLD1 | Colorectal | 0.35 | researchgate.net |

| 1,2,4-Oxadiazole-benzothiazole derivative | CaCo-2 | Colon | 4.96 | researchgate.net |

| 1,2,4-Oxadiazole-sulfonamide derivative (3) | HCT-116 | Colon | 6.0 ± 3 | juniperpublishers.comjuniperpublishers.com |

| Ribose-derivative with 5-substituted-1,2,4-oxadiazole (8) | WiDr | Colon | 4.5 | nih.gov |

Inhibition of Specific Molecular Targets (e.g., Topoisomerase I, Histone Deacetylase (HDAC))

The anticancer effects of 1,2,4-oxadiazole derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.govresearchgate.net

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during cellular processes like replication. tandfonline.com Their inhibition can lead to DNA damage and apoptosis in cancer cells. Some oxadiazole derivatives have been identified as topoisomerase poisons. tandfonline.com For example, a study on new benzimidazole-1,3,4-oxadiazole derivatives found that the most potent cytotoxic compounds also inhibited Topoisomerase I. tandfonline.com Similarly, certain 1,2,5-oxadiazole derivatives demonstrated an inhibitory effect on Topoisomerase II relaxation activity. While not exclusively 1,2,4-oxadiazoles, this highlights the potential of the broader oxadiazole class to target these enzymes.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. researchgate.net Their inhibition can lead to cell cycle arrest, differentiation, and apoptosis, making them a significant target in cancer therapy. nih.govresearchgate.net Several series of 1,2,4-oxadiazole derivatives have been developed as potent HDAC inhibitors. nih.govresearchgate.net

One study reported a series of hydroxamate and 2-aminobenzamide (B116534) derivatives with a 1,2,4-oxadiazole as a linker, which showed significant antiproliferative activity by targeting HDACs. nih.gov Another series of novel HDAC inhibitors using a 1,2,4-oxadiazole-containing cap group was synthesized, with compound 14b showing extremely potent inhibition of HDAC1, 2, and 3 with IC₅₀ values of 1.8, 3.6, and 3.0 nM, respectively. This compound also induced cell cycle arrest at the G1 phase and apoptosis. More recently, 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based derivatives have been developed as highly selective class IIa HDAC inhibitors. nih.govnih.gov Compound 1a from this series exhibited nanomolar inhibition of HDAC4, 5, and 7 and showed synergistic cytotoxic effects when combined with bortezomib (B1684674) in THP1 cells. nih.gov

| Compound/Series | Target | Key Findings | Source |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole derivatives | Topoisomerase I | Potent cytotoxic agents that inhibited Topoisomerase I. | tandfonline.com |

| 1,2,4-Oxadiazole hydroxamic acid derivative (14b) | HDAC1, HDAC2, HDAC3 | Potent inhibition with IC₅₀ values of 1.8, 3.6, and 3.0 nM, respectively. | |

| 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) derivative (1a) | Class IIa HDACs (HDAC4, 5, 7) | Nanomolar inhibition (IC₅₀ for HDAC4: 12 nM) with high selectivity. | nih.gov |

| 1,2,4-Oxadiazole hydroxamic acid derivative (21) | HDAC1, HDAC2, HDAC3 | IC₅₀ values of 1.8, 3.6 and 3.0 nM, respectively. | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of 1,2,4-oxadiazole derivatives. These analyses have revealed that the nature and position of substituents on the phenyl rings attached to the oxadiazole core significantly influence their cytotoxic activity. juniperpublishers.comnih.gov

A common finding is that the presence of electron-donating groups on the phenyl ring enhances anticancer activity. nih.govresearchgate.net For example, in a series of 1,2,4-oxadiazole linked imidazopyrazines, a derivative with a 3,4,5-trimethoxy group on the phenyl ring was found to be particularly potent. juniperpublishers.comresearchgate.net Conversely, other studies have shown that electron-withdrawing groups on the benzene (B151609) unit can lead to notable antiproliferative activity. nih.govnih.gov For instance, the introduction of an electron-withdrawing group at the para position of the aromatic ring in a series of ribose-derivatives was crucial for high biological activity. nih.gov

The substitution pattern is also critical. For 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) based HDAC inhibitors, the CF₃ group was found to be essential for potency, and its replacement with CHF₂ or a hydrogen atom led to a dramatic loss of activity. nih.gov The position of the heteroatoms within the oxadiazole ring itself is also vital, as a regioisomeric 1,3,4-oxadiazole analog showed a 4-orders-of-magnitude loss in HDAC4 potency compared to its 1,2,4-oxadiazole counterpart. nih.gov These SAR insights provide a rational basis for the design of new, more effective, and selective oxadiazole-based anticancer agents. juniperpublishers.comjuniperpublishers.com

Antimicrobial Potential

In addition to their anticancer properties, 1,2,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting a wide range of activities against various pathogenic bacteria and fungi. nih.govresearchgate.netmdpi.comijpsjournal.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,2,4-oxadiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. ijpsjournal.comnih.gov Some compounds have shown activity comparable or even superior to established antibiotics. nih.govarabjchem.org

For example, a study identified a 1,2,4-oxadiazole, compound 57 , with highly selective and potent bactericidal activity against Clostridioides difficile, a Gram-positive anaerobe and an urgent public health threat. nih.gov This compound was largely inactive against other aerobic Gram-positive and Gram-negative bacteria, suggesting a narrow spectrum of activity that could preserve the gut microbiome. nih.gov In another study, 1,2,4-oxadiazole/pyrrolidine hybrids were developed as dual inhibitors of DNA gyrase and topoisomerase IV, essential bacterial enzymes. nih.gov Compound 17 from this series showed stronger inhibitory action against E. coli than the reference drug ciprofloxacin (B1669076). nih.gov

Other research has shown that 1,3,4-oxadiazole derivatives, a closely related isomer, also possess significant antibacterial properties. Hybrids of 1,3,4-oxadiazole with nalidixic acid exhibited strong activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Similarly, fluoroquinolone-piperazine-oxadiazole hybrids showed good to excellent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

| Compound/Series | Bacterial Strain | Gram Type | Key Finding | Source |

|---|---|---|---|---|

| Oxadiazole 57 | Clostridioides difficile | Gram-positive (anaerobe) | Highly selective and potent activity with a MIC₉₀ of 1 μg/mL. | nih.gov |

| 1,2,4-Oxadiazole/pyrrolidine hybrid (17) | Escherichia coli | Gram-negative | Outperformed ciprofloxacin with a MIC of 55 ng/ml. | nih.gov |

| 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazole (43) | Staphylococcus aureus | Gram-positive | Potent activity with a MIC of 0.15 µg/mL. | nih.gov |

| 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazole (43) | Escherichia coli | Gram-negative | Potent activity with a MIC of 0.05 µg/mL. | nih.gov |

| 1,3,4-Oxadiazole-nalidixic acid hybrid (1) | Pseudomonas aeruginosa | Gram-negative | Stronger or comparable activity to ciprofloxacin and amoxicillin. | nih.gov |

| 1,3,4-Oxadiazole-nalidixic acid hybrid (1) | Staphylococcus aureus | Gram-positive | Stronger or comparable activity to ciprofloxacin and amoxicillin. | nih.gov |

Antifungal Activities

The 1,2,4-oxadiazole scaffold is also a key component in the development of novel antifungal agents. nih.govresearchgate.netmdpi.com These compounds have been tested against a variety of plant and human pathogenic fungi, often showing significant inhibitory effects. mdpi.commdpi.com

In one study, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized. mdpi.comnih.gov Compound F15 from this series demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, a plant pathogen, with an EC₅₀ value of 2.9 μg/mL, which was comparable to commercial fungicides. mdpi.comnih.govresearchgate.net The mechanism of action for this compound was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govresearchgate.net

Another study synthesized 27 different 1,2,4-oxadiazole derivatives and evaluated their activity against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com Two compounds, 4f and 4q , showed significant and broad-spectrum antifungal activities. mdpi.com Additionally, a 5-nitrofuryl substituted 1,2,4-oxadiazole was found to be effective against Candida albicans with a MIC of 12.5 µg/mL. nih.gov These findings underscore the potential of 1,2,4-oxadiazole derivatives as a valuable source for the development of new and effective antifungal treatments. mdpi.comijpsjournal.com

Antiviral Properties

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.gov Research has demonstrated the efficacy of its derivatives against a range of viruses. arkat-usa.org

A notable study identified a series of 1,2,4-oxadiazole derivatives with potent antiviral activity against Zika virus (ZIKV), a flavivirus linked to severe neurological conditions. nih.gov Through phenotypic screening, compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) emerged as a potent inhibitor of ZIKV infection. nih.gov Further investigation revealed that this compound also exhibits broad-spectrum activity against other viruses in the Flaviviridae family, including dengue virus (DENV), Japanese encephalitis virus (JEV), and classical swine fever virus (CSFV). nih.gov This suggests that the 1,2,4-oxadiazole core could be a key component in developing broad-spectrum anti-flaviviral therapies. nih.gov

In the context of the COVID-19 pandemic, derivatives of the related 1,3,4-oxadiazole have been evaluated for their ability to inhibit SARS-CoV-2. biotechjournal.in Compounds 6a (R = phenyl) and 6b (R = amino phenyl) showed significant inhibitory activity against the virus in cell cultures, with IC50 values of 15.2 µM and 15.7 µM, respectively. biotechjournal.in Additionally, some 1,2,4-oxadiazole derivatives, such as Pleconaril , have shown potent activity against enteroviruses and rhinoviruses by inhibiting the viral capsid. researchgate.net

| Compound | Target Virus | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Zika Virus (ZIKV) | Potent antiviral activity | nih.gov |

| Compound 6a (1,3,4-oxadiazole derivative) | SARS-CoV-2 | 15.2 µM | biotechjournal.in |

| Compound 6b (1,3,4-oxadiazole derivative) | SARS-CoV-2 | 15.7 µM | biotechjournal.in |

Antitubercular Agents and Mycobacterial Enzyme Inhibition

Tuberculosis (TB) remains a major global health issue, and the 1,2,4-oxadiazole scaffold is being explored for the development of new anti-TB agents. nih.govresearchgate.net Derivatives have shown in vitro activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. nih.govgoogle.com

One mechanism of action for these compounds is the inhibition of essential mycobacterial enzymes. mdpi.com Molecular modeling studies have suggested that oxadiazole derivatives may target the InhA enzyme, an enoyl-acyl carrier protein reductase crucial for mycolic acid synthesis in the mycobacterial cell wall. mdpi.comresearchgate.netconsensus.app For instance, a series of (E)-3-alkyl-5-styryl 1,2,4-oxadiazoles were synthesized, with one compound (where R¹ = COOH; n = 2) showing promising anti-TB activity with an IC₅₀ of 0.63 µg/mL and a Minimum Inhibitory Concentration (MIC) of 8.45 µg/mL. nih.gov Molecular modeling confirmed its potential binding mode within the active site of InhA. nih.gov

Another study reported a series of 1,3,4-oxadiazole derivatives, where compounds 3c and 3d showed the most significant antimycobacterial activity at a concentration of 50 µg/mL. consensus.app Docking studies indicated that compound 3d had the highest binding energy with the InhA enzyme (-9.1 kcal/mol). consensus.app Similarly, other research has identified 1,2,4-oxadiazole compounds with MIC values against M. tuberculosis as low as 6.3 µg/mL. nih.gov While specific inhibition of methionyl-tRNA synthetase (MetRS) and leucyl-tRNA synthetase (LeuRS) by 1,2,4-oxadiazole-benzaldehyde derivatives is not extensively detailed in the provided context, the focus on enzyme inhibition highlights a key strategy in the development of these compounds as antitubercular agents.

| Compound Series | Target/Organism | Activity | Reference |

|---|---|---|---|

| (E)-3-alkyl-5-styryl 1,2,4-oxadiazoles | M. tuberculosis H₃₇Ra (InhA enzyme) | IC₅₀ = 0.63 µg/mL; MIC = 8.45 µg/mL | nih.gov |

| 1,3,4-Oxadiazole derivative 3d | M. tuberculosis (InhA enzyme) | Binding Energy = -9.1 kcal/mol | consensus.app |

| Compound 43 (1,2,4-oxadiazole) | M. tuberculosis | MIC = 6.3 µg/mL | nih.gov |

| Compound 2a (1,2,4-oxadiazole) | M. tuberculosis H37Rv | 92% inhibition | nih.gov |

Anti-Inflammatory Effects

Derivatives of 1,2,4-oxadiazole have demonstrated significant anti-inflammatory properties. nih.govresearchgate.netnih.gov Their mechanism of action often involves the inhibition of key inflammatory pathways and mediators.

A study on 1,2,4-oxadiazole analogs of resveratrol (B1683913) found that several compounds exhibited significant inhibitory activity against NF-κB, a crucial transcription factor in the inflammatory response. nih.govCompound 2 , which features two para-hydroxyphenyl groups linked by a 1,2,4-oxadiazole ring, was particularly potent, surpassing resveratrol in its ability to inhibit NF-κB activation and scavenge reactive oxygen species (ROS). nih.gov This compound also significantly reduced the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines. nih.gov

Other research has focused on synthesizing and evaluating various substituted 1,3,4-oxadiazole derivatives for their anti-inflammatory effects. ijpsjournal.commdpi.com In one study, the derivative Ox-6f , which has a p-chlorophenyl substitution, showed the most promising anti-inflammatory activity with a 74.16% inhibition rate in an assay, compared to the standard drug ibuprofen (B1674241) (84.31%). mdpi.com In a carrageenan-induced paw edema model in rats, this compound reduced edema by 79.83%. mdpi.com These findings underscore the potential of the oxadiazole scaffold as a basis for developing new anti-inflammatory drugs. ijpsjournal.com

| Compound | Model/Assay | Activity (% Inhibition) | Reference |

|---|---|---|---|

| Compound 2 (resveratrol analog) | NF-κB activation & ROS scavenging | More potent than resveratrol | nih.gov |

| Ox-6f (1,3,4-oxadiazole derivative) | Protein denaturation | 74.16% | mdpi.com |

| Ox-6f (1,3,4-oxadiazole derivative) | Carrageenan-induced paw edema | 79.83% | mdpi.com |

| Ox-6d (1,3,4-oxadiazole derivative) | Protein denaturation | 70.56% | mdpi.com |

Neurodegenerative Disease Therapeutics

The 1,2,4-oxadiazole framework is a key area of research for developing treatments for neurodegenerative conditions like Alzheimer's disease (AD). nih.govnih.gov A primary strategy is the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov

Several studies have synthesized and evaluated series of 1,2,4-oxadiazole derivatives as cholinesterase inhibitors. nih.govrsc.org One such study, using the drug donepezil (B133215) as a basis, developed a series of compounds with significant inhibitory activity, particularly against BuChE. nih.govnih.gov BuChE plays a more prominent role in acetylcholine regulation in the later stages of AD. nih.govresearchgate.net Notably, compound 6n from this series showed the highest potency and selectivity for BuChE, with an IC₅₀ value of 5.07 µM. nih.govnih.gov Docking studies confirmed that this compound fits well into the active site of the BuChE enzyme. nih.govresearchgate.net

Another series of novel 1,2,4-oxadiazole-based derivatives showed excellent inhibitory activity against AChE, with some compounds being more potent than the reference drug donepezil. rsc.org Compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b had IC₅₀ values against AChE ranging from 0.0158 to 0.121 μM. rsc.org The study identified compounds 2c and 3a as promising multi-target agents for AD. nih.govrsc.org

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6n | BuChE | 5.07 µM | nih.govnih.gov |

| Compound 6b | BuChE | 9.81 µM | nih.gov |

| Compound 2c | AChE | 0.0158 - 0.121 µM range for series | rsc.org |

| Compound 3a | AChE | 0.0158 - 0.121 µM range for series | rsc.org |

| Compound 4b | BuChE | 11.50 µM | rsc.org |

| Compound 13b | BuChE | 15 µM | rsc.org |

Antimalarial Activity through Enzyme Inhibition (e.g., DHFR)

The search for new antimalarial drugs has led researchers to investigate oxadiazole derivatives. globalresearchonline.net These compounds have shown potential, particularly as inhibitors of the enzyme dihydrofolate reductase (DHFR), a crucial target in the malaria parasite Plasmodium falciparum. nih.govnih.gov

One study reported the synthesis of 1,3,4-oxadiazole analogues and tested their antimalarial activity. nih.gov The most active compounds were evaluated for their ability to inhibit the Pf-DHFR enzyme. nih.gov Specifically, the Schiff base compound 54 (a 5-mercapto-1,3,4-oxadiazole derivative) was found to be three times more active than the reference drug pyrimethamine. nih.gov An in vitro DHFR enzyme inhibition assay supported the proposed mechanism of action. nih.gov Another compound, SS 9 , also showed potent antimalarial activity with an IC₅₀ value of 0.301 µg/ml and was evaluated for its inhibitory effect on bovine liver DHFR. globalresearchonline.net

Furthermore, pyrazole-1,3,4-oxadiazole hybrids have been assessed for their antiparasitic activity. tmrjournals.com A furan-linked oxadiazole derivative, compound 03 , was identified as the most potent in its series, with an IC₅₀ of 0.248 µg/mL against a P. falciparum strain, significantly more potent than the reference drug chloroquine (B1663885) (IC₅₀ = 2.154 µg/mL). tmrjournals.com

| Compound | Target/Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound SS 9 | Plasmodium falciparum | 0.301 µg/mL | globalresearchonline.net |

| Compound 03 (pyrazole-oxadiazole hybrid) | Plasmodium falciparum (3D7) | 0.248 µg/mL | tmrjournals.com |

| Compound 54 (5-mercapto-1,3,4-oxadiazole) | Plasmodium falciparum (DHFR inhibitor) | 3x more active than pyrimethamine | nih.gov |

Other Therapeutic Applications

The structural versatility of the 1,2,4-oxadiazole ring has led to its incorporation into compounds with a wide array of other therapeutic properties, including analgesic, anticonvulsant, hypoglycemic, and vasodilatory effects. nih.govresearchgate.netuobasrah.edu.iq

Anticonvulsant Activity: A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives have shown significant anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.govCompound 10 was particularly effective, with an oral ED₅₀ of 25.5 mg/kg in the PTZ model and 14.6 mg/kg in the MES model in rats. nih.gov The study also found that several of these oxadiazoles (B1248032) acted as selective GABA potentiating compounds. nih.gov Other research on 2,5-disubstituted 1,3,4-oxadiazoles also reported anticonvulsant properties, with compounds having electron-withdrawing substituents showing excellent activity. ptfarm.pl

Analgesic, Hypoglycemic, and Vasodilatory Activity: The broad biological profile of oxadiazole derivatives includes reports of analgesic, hypoglycemic, and vasodilatory actions. globalresearchonline.netuobasrah.edu.iq For example, the drug Butalamine , which contains a 1,2,4-oxadiazole core, is known for its vasodilatory effects. researchgate.net The diverse biological activities associated with this heterocyclic scaffold continue to make it an attractive target for the design and development of new therapeutic agents. nih.govresearchgate.net

Bioisosteric Replacement Strategies in Drug Design (e.g., for carbonyls, amides)

The rationale behind using the 1,2,4-oxadiazole ring as a substitute for amide and ester groups stems from several key advantages. Amide and ester bonds are often susceptible to hydrolysis by metabolic enzymes such as proteases and esterases, leading to poor metabolic stability and short half-lives of drug candidates. nih.govnih.gov The 1,2,4-oxadiazole heterocycle is significantly more resistant to such enzymatic degradation, thereby improving the metabolic stability and bioavailability of the molecule. mdpi.comnih.gov

Furthermore, the 1,2,4-oxadiazole ring can effectively mimic the key electronic and steric properties of the amide bond. nih.gov It is a planar, aromatic system that can act as a rigid linker for substituents and possesses hydrogen bond accepting capabilities, similar to the carbonyl oxygen of an amide or ester. rjptonline.org This allows it to maintain or even enhance the crucial interactions with biological targets, such as enzymes or receptors, that were established by the original amide or ester group. researchgate.net While both the 1,2,4- and 1,3,4-isomers of oxadiazole are commonly used as amide bioisosteres, they exhibit different electrostatic and hydrogen bonding characteristics, which can be strategically exploited in drug design. nih.govrsc.org

Numerous studies have successfully employed the 1,2,4-oxadiazole moiety to overcome challenges associated with amide- or ester-containing drug candidates. This strategy has proven effective in improving potency, selectivity, and pharmacokinetic parameters across various therapeutic areas.

One prominent example is in the development of γ-secretase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The abnormal aggregation of the amyloid-β (Aβ) peptide is a key pathological feature of the disease, and inhibiting the γ-secretase enzyme is a strategy to reduce Aβ production. Researchers replaced a metabolically vulnerable amide bond in a parent compound with a 1,2,4-oxadiazole ring. This modification led to the identification of potent and selective γ-secretase inhibitors with improved metabolic stability. nih.gov

Similarly, in the pursuit of potent neuroprotective agents, an amide bond in a chroman derivative was replaced with a 1,2,4-oxadiazole. This bioisosteric replacement resulted in a new compound with significant neuroprotective properties. nih.gov Another study focused on developing inhibitors for the human monoamine oxidase B (hMAO-B) enzyme, a target for neurodegenerative diseases. The introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide group in a series of 1H-indazoles yielded the most potent and selective hMAO-B inhibitor in the series, which also demonstrated improved aqueous solubility and hydrolytic stability compared to its amide analogue. nih.gov

The following tables present data from research where the 1,2,4-oxadiazole ring was used as a bioisostere for amide or ester groups, showcasing the impact on biological activity and other properties.

Table 1: Bioisosteric Replacement of an Amide in DPP-4 Inhibitors

| Compound | Core Structure | DPP-4 Inhibition (IC₅₀) | Metabolic Stability |

|---|---|---|---|

| Parent Amide (47) | Amide | Equipotent | Standard |

| 1,2,4-Oxadiazole (48) | 1,2,4-Oxadiazole | Nearly Equipotent | Slightly Improved |

| 1,2,4-Oxadiazole (49) | Isomeric 1,2,4-Oxadiazole | Nearly Equipotent | Slightly Improved |

Data sourced from a study on Dipeptidyl Peptidase-4 (DPP-4) inhibitors where an amide was replaced by isomeric oxadiazoles, resulting in comparable potency and better in vitro metabolic stability. nih.gov

Table 2: Bioisosteric Replacement in Cannabinoid Receptor 2 (CB₂) Ligands

| Compound | Heterocycle | CB₂ Receptor Affinity (Kᵢ) | Lipophilicity (log D₇.₄) |

|---|---|---|---|

| 1a | 1,2,4-Oxadiazole | High Affinity | High (>2.0) |

| 9a | 1,3,4-Oxadiazole | 10-fold Reduced Affinity (25 nM) | Lower |

| 1b | 1,2,4-Oxadiazole | High Affinity | High (>2.0) |

| 9b | 1,3,4-Oxadiazole | 50-fold Reduced Affinity | Lower |

This table illustrates a comparative study where replacing a 1,2,4-oxadiazole with its more polar 1,3,4-oxadiazole isomer in CB₂ ligands led to reduced affinity, highlighting the specific role of the 1,2,4-isomer in maintaining target interaction. nih.govrsc.org

Table 3: Bioisosteric Replacement in MAO-B Inhibitors

| Compound | Core Linker | hMAO-B Inhibition (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Amide Analogue | Amide | Less Potent | Lower |

| Compound 20 | 1,2,4-Oxadiazole | 52 nM | > 192 |

This research highlights that the introduction of a 1,2,4-oxadiazole ring led to the most potent and selective human MAO-B inhibitor in the series. nih.gov

Applications in Materials Science and Industrial Chemistry

Development as Energetic Materials

The 1,2,4-oxadiazole (B8745197) ring is a significant building block in the synthesis of novel energetic materials. chemenu.com Its inclusion in a molecular structure is a strategy for creating high-energy compounds with potentially low sensitivity, a desirable combination for modern explosives. cymitquimica.com The development of energetic materials based on the 1,2,4-oxadiazole backbone is an active area of research, aiming to produce compounds with superior detonation performance and enhanced safety properties.

Research into energetic materials has shown that the 1,2,4-oxadiazole skeleton is a promising component for constructing new high explosives that balance detonation power with safety. A key approach in this field is the introduction of energetic functional groups, such as -ONO2 and -NHNO2, onto a 1,2,4-oxadiazole-based structure. cymitquimica.com This has led to the synthesis of a family of energetic materials with high enthalpies of formation, good detonation performance, and notable insensitivity. cymitquimica.com

For instance, a study on a family of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones yielded compounds with high densities and excellent detonation velocities and pressures. cymitquimica.com The presence of extensive hydrogen bonding and π-π stacking interactions within the molecules is thought to contribute to their low sensitivities and high energy-density levels.

One notable example from this family of materials is a hydrazinium (B103819) salt, which exhibits superior energetic properties. cymitquimica.com The combination of the 1,2,4-oxadiazole ring with other heterocycles and energetic groups has been shown to be an effective strategy for creating insensitive energetic materials with high detonation performance. cymitquimica.com

Below is a table summarizing the properties of some energetic materials containing the 1,2,4-oxadiazole moiety.

| Compound/Salt | Density (g cm⁻³) | Detonation Pressure (P/GPa) | Detonation Velocity (vD/m s⁻¹) | Impact Sensitivity (IS/J) | Friction Sensitivity (FS/N) |

| Hydrazinium Salt (11) cymitquimica.com | 1.821 cymitquimica.com | 35.1 cymitquimica.com | 8,822 cymitquimica.com | 40 cymitquimica.com | >360 cymitquimica.com |

Role in Organic Electronic Materials

While the 1,2,4-oxadiazole moiety is a key component in energetic materials, the application of 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde in organic electronic materials is less documented in publicly available research. However, benzaldehyde (B42025) derivatives, in general, have been investigated for their potential in this field. Some suppliers of fine chemicals list this compound under the category of organic semiconductor materials, suggesting its potential utility in this area.

The inherent properties of benzaldehyde derivatives, such as their aromatic nature and potential for modification, make them candidates for use in organic semiconductors. These materials are of interest for applications in electronic devices like diodes and transistors. The specific electronic properties of this compound, such as its band gap and charge carrier mobility, would need to be experimentally determined to assess its suitability for organic electronic devices.

Advanced Functional Materials

The potential for this compound to be used in advanced functional materials stems from the properties of both the benzaldehyde and the 1,2,4-oxadiazole components. Benzaldehyde derivatives have been explored for various applications, including as precursors for fragrances and in the synthesis of other organic compounds.

The 1,2,4-oxadiazole ring system is recognized for its versatility and is a structural motif in a range of pharmacologically active molecules. The combination of the reactive aldehyde group with the stable oxadiazole ring could allow for the synthesis of novel polymers or functionalized materials with specific optical, electronic, or biological properties. For example, benzaldehyde derivatives are used as building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in sensing and catalysis. The incorporation of the 1,2,4-oxadiazole moiety into such frameworks could impart unique functionalities. However, specific research on the use of this compound in these advanced functional materials is not extensively reported in the available literature.

Agricultural Applications of Oxadiazole Derivatives

Fungicidal Properties for Crop Protection

Oxadiazole derivatives have been extensively researched for their potential as antifungal agents against a variety of plant pathogenic fungi. nih.gov These compounds have shown efficacy against economically important diseases affecting major crops like maize. nih.gov Research has demonstrated that certain 1,3,4-oxadiazole (B1194373) derivatives exhibit significant inhibitory effects against pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum, which are responsible for sheath blight, Fusarium head blight, and northern corn leaf blight in maize, respectively. nih.gov

In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity. Several compounds displayed potent inhibition of fungal growth, with some even surpassing the efficacy of the commercial fungicide carbendazim (B180503) against E. turcicum. nih.gov For instance, compound 5k from the study demonstrated broad-spectrum activity against all three tested pathogens. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.govresearchgate.net

Another study focused on 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments, which showed excellent in vitro antifungal activity against Sclerotinia sclerotiorum. researchgate.netmdpi.com The compound designated as F15 in this research exhibited a very low EC₅₀ value of 2.9 μg/mL against this pathogen. researchgate.netmdpi.com Furthermore, in vivo tests on cole leaves infected with S. sclerotiorum demonstrated that compound F15 provided both curative and protective effects. researchgate.netmdpi.com

The fungicidal efficacy of selected oxadiazole derivatives against various plant pathogens is summarized in the table below.

| Compound/Derivative | Target Pathogen | Efficacy (EC₅₀ or Inhibition Rate) | Reference |

| Compound 5k | Exserohilum turcicum | More effective than carbendazim | nih.gov |

| Compound 5k | Rhizoctonia solani | 50.93% inhibition at 50 μg/mL | nih.gov |

| Compound 5k | Gibberella zeae | 59.23% inhibition at 50 μg/mL | nih.gov |

| Compound 4f | Rhizoctonia solani | EC₅₀ of 12.68 μg/mL | mdpi.com |

| Compound 4f | Colletotrichum capsica | EC₅₀ of 8.81 μg/mL | mdpi.com |

| Compound F15 | Sclerotinia sclerotiorum | EC₅₀ of 2.9 μg/mL | researchgate.netmdpi.com |

| Compound F15 | Sclerotinia sclerotiorum | 62.3% curative effect at 100 μg/mL | researchgate.netmdpi.com |

| Compound F15 | Sclerotinia sclerotiorum | 71.0% protective effect at 100 μg/mL | researchgate.netmdpi.com |

Herbicidal and Insecticidal Activities

In addition to their fungicidal properties, oxadiazole derivatives have demonstrated significant potential as both herbicides and insecticides. mdpi.comresearchgate.net The structural diversity of oxadiazoles (B1248032) allows for the development of compounds with selective activity against various weeds and insect pests.

Herbicidal Activity:

Research into 1,3,4-oxadiazole derivatives has led to the discovery of compounds with potent herbicidal effects. For example, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines has resulted in effective herbicides against weeds like Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com Furthermore, novel tetrahydrophthalimide derivatives containing oxadiazole moieties have been synthesized and shown to be effective protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key enzyme in chlorophyll (B73375) biosynthesis. acs.org One such compound, B11 , exhibited greater than 90% inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Portulaca oleracea at low application rates. acs.org

Another study focused on 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles as potential transketolase (TK) inhibitors, a novel target for herbicides. acs.org Compounds 4l and 4m from this research displayed excellent herbicidal activity against Amaranthus retroflexus and Digitaria sanguinalis, with inhibition rates exceeding 90% in vitro. acs.org Notably, compound 4l also showed good crop selectivity for maize. acs.org

The herbicidal activity of selected oxadiazole derivatives is highlighted in the table below.

| Compound/Derivative | Target Weed(s) | Mechanism of Action | Efficacy | Reference |

| B11 | Amaranthus retroflexus, Portulaca oleracea | PPO Inhibition | >90% inhibition at 18.75 g a.i./ha | acs.org |

| 4l | Amaranthus retroflexus, Digitaria sanguinalis | TK Inhibition | >90% inhibition at 100-200 mg/L | acs.org |

| 4m | Amaranthus retroflexus, Digitaria sanguinalis | TK Inhibition | >90% inhibition at 100-200 mg/L | acs.org |

| 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines | Echinochloa cruss-galli, Avena fatua, Sorghum halepense | Not specified | Effective control | mdpi.com |

Insecticidal Activity:

The insecticidal potential of oxadiazole derivatives has also been well-documented. jst.go.jp A series of 1,2,4-oxadiazole and 1,2,4-thiadiazole (B1232254) derivatives were synthesized and found to be active against several insect pests, including Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. jst.go.jp In particular, 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole showed good insecticidal activity against all tested insects. jst.go.jp

Furthermore, novel steroidal derivatives incorporating a 1,3,4-oxadiazole structure have been synthesized and evaluated for their insecticidal activity against various aphid species. acs.org Compounds 20g and 24g from this study demonstrated high activity against the woolly apple aphid, Eriosoma lanigerum, with LC₅₀ values of 27.6 and 30.4 μg/mL, respectively. acs.org Field trials with compound 20g showed control rates comparable to commercial insecticides. acs.org The insecticidal action of these compounds may involve the disruption of mitochondrial and nuclear membranes in the insect's midgut cells. acs.org

The insecticidal efficacy of selected oxadiazole derivatives is presented in the table below.

| Compound/Derivative | Target Insect(s) | Efficacy (LC₅₀ or Control Rate) | Reference |

| 3-pyridyl-substituted 1,2,4-oxadiazoles | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Good activity | jst.go.jp |

| Compound 20g | Eriosoma lanigerum | LC₅₀ of 27.6 μg/mL | acs.org |

| Compound 24g | Eriosoma lanigerum | LC₅₀ of 30.4 μg/mL | acs.org |

| Compound 20g | Eriosoma lanigerum | 89.5% control rate at 200 μg/mL (field trial) | acs.org |

Patent Landscape and Commercial Development of 1,2,4 Oxadiazole Containing Compounds

Analysis of Patented Applications and Formulations

The 1,2,4-oxadiazole (B8745197) ring system is a prominent feature in numerous patents, highlighting its versatility and importance in the development of new therapeutic agents. While patents specifically claiming "3-(1,2,4-Oxadiazol-3-yl)benzaldehyde" are not prevalent, the broader class of 3-aryl-1,2,4-oxadiazole derivatives is extensively covered. These patents span a wide range of therapeutic applications, demonstrating the scaffold's ability to interact with various biological targets.

Patented applications for 1,2,4-oxadiazole derivatives include their use as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. tandfonline.comnih.gov Formulations often involve these compounds as the active pharmaceutical ingredient in compositions intended for oral or parenteral administration. For instance, European Patent EP 2202232 A1 describes 1,2,4-oxadiazole derivatives for use in treating diseases susceptible to improvement by sphingosine-1-phosphate (S1P) receptor agonists, such as autoimmune and inflammatory diseases. googleapis.com The claims in such patents often cover a wide scope of substitutions on the aryl ring attached to the oxadiazole core, which would include structures related to this compound.

Another area of significant patent activity is in the synthesis of these compounds. For example, U.S. Patent US7576220B2 discloses a method for producing 3-benzoyl-1,2,4-oxadiazole derivatives, which are structurally analogous to the benzaldehyde (B42025) counterpart. google.com Such process patents are crucial for commercial development as they provide efficient and scalable routes to manufacturing.

The table below summarizes representative patented applications for the 1,2,4-oxadiazole scaffold.

| Patent/Reference | Therapeutic Area/Application | General Structure/Compound Class | Significance |

|---|---|---|---|

| EP 2202232 A1 | Autoimmune diseases, inflammatory diseases | 5-(Indazol-5-yl)-1,2,4-oxadiazole derivatives | Targets S1P1 receptors for immunomodulation. googleapis.com |

| US7576220B2 | Manufacturing Process | 3-Benzoyl-5-alkyl-1,2,4-oxadiazoles | Provides a method for producing key 1,2,4-oxadiazole intermediates. google.com |

| Villemagne et al. (2020) | Anti-tubercular agents | Fragment-based oxadiazole compounds | Inhibitors of EthR, a key protein in Mycobacterium tuberculosis. nih.gov |

| Guo et al. (2023) | Antiviral agents (COVID-19) | 3-Phenyl-1,2,4-oxadiazole (B2793662) derivatives | Inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov |

Research and Development Trends in Industry

The pharmaceutical industry has shown sustained interest in the 1,2,4-oxadiazole nucleus due to its favorable physicochemical properties. A key trend in industrial research is the use of the 1,2,4-oxadiazole ring as a bioisostere for ester and amide groups. nih.gov This substitution can enhance a drug candidate's metabolic stability and improve its pharmacokinetic profile, making it a valuable strategy in drug design. nih.gov

Several drugs containing the 1,2,4-oxadiazole moiety have reached the market, validating its utility as a pharmacophore. tandfonline.com Examples include Ataluren, used for treating Duchenne muscular dystrophy, and Fasiplon, an anxiolytic agent. tandfonline.com The success of these compounds fuels ongoing research and development into new candidates across various disease areas.

A significant recent trend is the exploration of 3-aryl-1,2,4-oxadiazoles as antiviral agents. Researchers have identified derivatives of 3-phenyl-1,2,4-oxadiazole as a new class of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In this research, structure-activity relationship (SAR) studies led to the discovery of potent inhibitors, providing a promising lead for the development of new antiviral therapeutics. nih.gov

Furthermore, industrial and academic collaborations continue to investigate 1,2,4-oxadiazole derivatives as anticancer agents. researchgate.netiaea.org These compounds are being explored as inhibitors of various targets, including tubulin and protein kinases, which are critical for cancer cell proliferation. researchgate.net

Future Prospects and Emerging Areas of Research

The future for 1,2,4-oxadiazole-containing compounds, including the class to which this compound belongs, appears bright with several emerging areas of research showing significant promise.

One of the most exciting future prospects is the development of these compounds as multifunctional agents for complex neurodegenerative diseases like Alzheimer's. Recent studies have described new 1,2,4-oxadiazole derivatives that can act on multiple targets involved in the disease pathology, such as inhibiting cholinesterases and monoamine oxidase B (MAO-B). nih.gov This multi-target approach is a promising strategy for diseases where a single-target therapy has proven insufficient.

Another emerging area is the application of 1,2,4-oxadiazoles in advanced drug delivery systems. Researchers are exploring the incorporation of these compounds into photopolymerizable implants for the controlled, localized release of a drug. researchgate.net This technology could enhance the efficacy and safety of potent compounds, particularly in cancer therapy, by delivering the drug directly to the tumor site over an extended period. researchgate.net

The fight against antimicrobial resistance also represents a key future direction. The 1,2,4-oxadiazole scaffold is being used to design novel anti-infective agents that can overcome existing resistance mechanisms. nih.gov This includes developing potent inhibitors against new bacterial and viral targets. nih.govnih.gov The continued development of efficient and green synthetic methods will also be crucial, enabling the rapid generation of diverse compound libraries for screening against new and challenging biological targets. nih.gov

The table below highlights key research findings in emerging areas for 1,2,4-oxadiazole derivatives.

| Research Area | Key Findings | Compound Class/Example | Potential Impact |

|---|---|---|---|

| Alzheimer's Disease | Compounds show multi-target activity, inhibiting both AChE and MAO-B. nih.gov | 3,5-disubstituted-1,2,4-oxadiazoles | Development of more effective treatments for neurodegenerative diseases. nih.gov |

| Antiviral (SARS-CoV-2) | Discovery of novel inhibitors of the main protease (Mpro). nih.gov | 3-Phenyl-1,2,4-oxadiazole derivatives | New therapeutic options for COVID-19 and future coronavirus outbreaks. nih.gov |

| Drug Delivery | Incorporation into photopolymerizable implants for controlled drug release. researchgate.net | 3,5-Diaryl-1,2,4-oxadiazoles | Improved safety and efficacy for potent drugs, especially in oncology. researchgate.net |

| Anticancer | Design of new derivatives with potent activity against various cancer cell lines. researchgate.netiaea.org | 3-Aryl-5-aryl-1,2,4-oxadiazoles | New lead compounds for the development of novel cancer therapies. researchgate.netiaea.org |

Q & A

Q. What are the standard synthetic routes for 3-(1,2,4-oxadiazol-3-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. A general method includes refluxing 3-aminobenzaldehyde derivatives with hydroxylamine hydrochloride in ethanol under acidic conditions (e.g., glacial acetic acid) to form the oxadiazole ring . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from ethanol to DMF for higher solubility), or microwave-assisted synthesis to reduce reaction time .

Q. Key Parameters for Optimization

| Variable | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C (reflux) | Higher yields at 100°C |

| Catalyst | Acetic acid or TFA | TFA improves cyclization |

| Reaction Time | 4–12 hours | Prolonged time reduces byproducts |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use - and -NMR to confirm the aldehyde proton (~10 ppm) and oxadiazole ring carbons (150–160 ppm) .

- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement. For accurate bond-length analysis, collect high-resolution data (≤ 0.8 Å) and validate using R-factors (< 5%) .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., oxadiazole vs. triazole derivatives) .

Q. How does the oxadiazole ring influence the compound’s reactivity in nucleophilic addition reactions?

The electron-deficient oxadiazole ring enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., with amines or hydrazines). Kinetic studies show a 2.5-fold increase in reaction rate compared to unsubstituted benzaldehydes . Control experiments using IR spectroscopy (C=O stretch at ~1700 cm) can monitor aldehyde consumption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., DPP-4 inhibition vs. kinase targeting)?

Discrepancies often arise from assay conditions (e.g., enzyme concentration, pH). For DPP-4 inhibition, use fluorogenic substrates (e.g., H-Gly-Pro-AMC) at pH 7.4 and validate with positive controls (sitagliptin). For kinase assays, ensure ATP concentrations reflect physiological levels (1 mM) to avoid false positives . Cross-validate findings using siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Q. What strategies improve the solubility and bioavailability of this compound derivatives for in vivo studies?